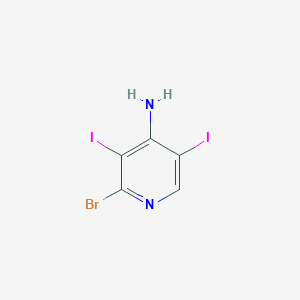

2-Bromo-3,5-diiodopyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-diiodopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHSRMCPVHFJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)I)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrI2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,5 Diiodopyridin 4 Amine

Strategies for Polyhalogenation of Pyridine (B92270) Systems

The introduction of multiple halogen atoms onto a pyridine ring requires careful consideration of the directing effects of both the ring nitrogen and any existing substituents. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the 3- and 5-positions. However, the presence of activating or deactivating groups can significantly alter this regioselectivity.

Selective Bromination and Iodination Approaches on the Pyridine Nucleus

The selective introduction of bromine and iodine onto a pyridine nucleus is a challenging yet crucial step in the synthesis of 2-Bromo-3,5-diiodopyridin-4-amine. The reactivity of the pyridine ring towards electrophilic halogenation is lower than that of benzene, often requiring harsh reaction conditions. nih.gov Electrophilic aromatic substitution reactions on pyridine are generally 3-selective. nih.gov

For the synthesis of related compounds, such as bromo- and iodo-pyridines, various methods have been employed. For instance, the bromination of pyridine-N-oxide with a mixture of bromine and fuming sulfuric acid can yield 3-bromopyridine-N-oxide as the main product. researchgate.net The iodination of pyridines can be achieved through a radical-based direct C-H iodination protocol, which has been shown to be effective for a range of electron-rich and electron-poor heteroaromatics. rsc.org This method often results in iodination at the C3 and C5 positions. rsc.org

A common strategy to control regioselectivity is the use of directing groups. For example, the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) starts from 2-aminopyridine (B139424), where the amino group directs the initial bromination to the 5-position. ijssst.info

Sequential Halogenation Protocols for the 2-Bromo-3,5-diiodo Pattern

Achieving the specific 2-bromo-3,5-diiodo substitution pattern on the pyridine ring necessitates a sequential halogenation strategy. A plausible synthetic route would likely commence with a precursor that allows for the controlled, stepwise introduction of the different halogen atoms.

A practical approach could involve starting with a substituted pyridine that facilitates the desired regiochemistry. For example, a synthetic pathway for 2-amino-5-bromo-3-iodopyridine involves the bromination of 2-aminopyridine with N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine, followed by iodination with iodine. ijssst.info This demonstrates a successful sequential halogenation where the initial substituent governs the position of the subsequent halogen introductions.

For the target molecule, this compound, a potential strategy could involve starting with a 4-aminopyridine (B3432731) derivative. The amino group would first need to be protected. Then, electrophilic iodination could be performed, likely leading to the introduction of iodine at the 3- and 5-positions due to the directing effect of the protected amino group. This would be followed by a selective bromination at the 2-position. Alternatively, starting with a pre-brominated pyridine and then performing a di-iodination could also be a viable route. The precise conditions and reagents would need to be carefully optimized to achieve the desired product with high selectivity and yield.

Installation of the Amino Functionality at the 4-Position of Halogenated Pyridine Scaffolds

The introduction of an amino group at the 4-position of a polyhalogenated pyridine scaffold is a key transformation. Several methods exist for the amination of aryl halides, with many relying on transition-metal catalysis. However, for polyhalogenated systems, achieving regioselectivity can be challenging.

One approach involves the use of phosphonium (B103445) salts. Pyridines can be converted to phosphonium salts at the 4-position, which can then be displaced by an amine. nih.gov This method offers high regioselectivity for the 4-position. nih.gov Another strategy involves a base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines, which then undergo a more facile nucleophilic aromatic substitution (SNAr) at the 4-position. rsc.org

For polyhalogenated pyridines, selective amination can be achieved under metal-free conditions. rsc.org For instance, a wide array of halogenated pyridines have been shown to react preferentially with amines at the fluorine-bearing carbon of the pyridine ring. rsc.org In the absence of fluorine, the relative reactivity of other halogens (Cl, Br, I) would determine the site of amination. It has also been reported that polyhalogenated pyridines can undergo selective amination at the 2-position using a base-promoted reaction in water. acs.org To achieve 4-amination in the presence of other halogens, the specific reaction conditions, including the choice of base, solvent, and temperature, would be critical.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. This includes the use of safer solvents, reducing energy consumption, and minimizing waste.

Solvent-Free and Mechanochemical Synthesis Paradigms

Solvent-free and mechanochemical synthesis methods offer significant advantages in terms of environmental impact by reducing or eliminating the use of volatile organic solvents. eurekaselect.comrsc.orgresearchgate.netconicet.gov.ar Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), has been successfully applied to the synthesis of various pyridine derivatives. eurekaselect.comacs.orgscielo.brorganic-chemistry.org For instance, a copper-catalyzed solvent-free multicomponent reaction for pyridine derivatives has been developed using a ball milling technique at room temperature. acs.org This approach has been shown to be scalable and avoids the need for toxic organic solvents. acs.org

While a specific mechanochemical synthesis for this compound has not been reported, the successful application of these techniques to the synthesis of other functionalized pyridines suggests that this could be a viable and green alternative to traditional solution-phase synthesis. eurekaselect.comscielo.br

Microwave-Assisted and Alternative Activation Methods in Heterocycle Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govfarmaciajournal.commdpi.commdpi.comnih.gov This technique has been widely used for the synthesis of a variety of heterocyclic compounds, including pyridine derivatives. nih.govmdpi.com

Utilization of Green Solvents in Halogenated Heterocycle Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including halogenated heterocycles. This involves the use of environmentally benign solvents that minimize or eliminate the use and generation of hazardous substances. Traditional syntheses of halogenated pyridines and other heterocycles often rely on volatile and toxic organic solvents. However, recent research has demonstrated the feasibility and advantages of using greener alternatives such as water, ethanol, and ionic liquids. nih.govnih.govfrontiersin.org These solvents are not only less harmful to the environment but can also, in some cases, enhance reaction rates and selectivity. nih.govfrontiersin.org

The shift towards green solvents is driven by the need for more sustainable chemical processes. nih.gov Water, in particular, stands out as a prime choice due to its non-toxicity, non-flammability, and abundance. acs.orgresearchgate.net It has been successfully employed as a solvent for the amination of various polyhalogenated pyridine derivatives, offering a more environmentally friendly alternative to methods that use excess amino sources or palladium catalysts. acs.org Similarly, ethanol, a bio-based and biodegradable solvent, has been used in the high-yield synthesis of halogenated thiophenes and selenophenes under mild conditions. nih.gov

Electrochemical methods and the use of reagents like hydrogen peroxide in aqueous acetic acid also represent green approaches to the halogenation of aromatic heterocycles. bohrium.comcdnsciencepub.com These techniques avoid the use of harsh halogenating agents and reduce waste. The development of these methodologies highlights a significant trend towards creating safer and more efficient synthetic routes for obtaining halogenated heterocyclic compounds.

Table 1: Examples of Green Solvents in Halogenated Heterocycle Synthesis

| Heterocycle Class | Reaction Type | Green Solvent | Reagents | Key Findings | Reference(s) |

| Polyhalogenated Pyridines | Amination | Water | Sodium tert-butoxide, Amino sources | Developed an environmentally benign, base-promoted method for selective amination, achieving moderate to excellent yields. | acs.org |

| Thiophenes, Selenophenes | Electrophilic Halocyclization | Ethanol | Copper (II) sulfate (B86663) pentahydrate, Sodium halides | Achieved high yields of various halogenated heterocycles using non-toxic inorganic reagents under mild conditions. | nih.gov |

| Aromatic Heterocycles (Thiophenes, Pyrroles) | Halogenation | Acetic Acid / Water | Ammonium halide, Hydrogen peroxide | Provided a green method for generating electrophilic halogens (Br+, I+), resulting in yields comparable to traditional methods. | cdnsciencepub.com |

| N-Heterocycles | Ketone Synthesis | Water | Not specified | Employed H2O as both the solvent and the source of oxygen, demonstrating a green and simple execution with broad substrate scope. | researchgate.net |

| Spiro-indole derivatives | 1,3-Dipolar Cycloaddition | Water | Carbenoids | "On-water" generation of carbonyl ylides was successful, avoiding common halogenated organic solvents. | frontiersin.org |

| Pyrrolopyridines | 1,3-Dipolar Cycloaddition | Ionic Liquids (e.g., [TMG][Ac]) | Not specified | Reactions in ionic liquids were faster and afforded higher yields compared to conventional organic solvents like methanol (B129727) or toluene. | frontiersin.org |

Reactivity and Reaction Pathways of 2 Bromo 3,5 Diiodopyridin 4 Amine Derivatives

Nucleophilic Aromatic Substitution (SNAr) on the 2-Bromo-3,5-diiodopyridin-4-amine Scaffold.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the pyridine (B92270) ring's inherent electron deficiency, coupled with the presence of three halogen atoms, makes it a candidate for such transformations.

Regioselective Displacement of Halogen Atoms.

The presence of three different halogen atoms on the pyridine ring raises the question of regioselectivity in SNAr reactions. Generally, in nucleophilic aromatic substitution, the reactivity of halogens follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex. wikipedia.org

However, the position of the halogen on the pyridine ring also plays a crucial role. For halopyridines, SNAr reactions are most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. acs.org In the case of this compound, the 4-position is occupied by an amino group, leaving the 2- and 6- (unsubstituted) positions as primary sites for potential nucleophilic attack. The bromo group at the 2-position and the iodo groups at the 3- and 5-positions exhibit different reactivities. The substitution at the 4-position is generally favored in dihalopyridines. researchgate.net

Studies on related polyhalogenated pyridines have shown that substitution patterns can be influenced by the specific nucleophile and reaction conditions. For instance, in some dihalopyridines, nucleophilic attack occurs preferentially at the 4-position. researchgate.net The introduction of a bulky trialkylsilyl group can completely reverse this regioselectivity, directing the substitution to the 2-position. researchgate.net

Influence of the 4-Amino Substituent on SNAr Reactivity.

The 4-amino group is a strong electron-donating group, which generally deactivates the aromatic ring towards nucleophilic attack by increasing electron density. researchgate.net This effect would be most pronounced at the ortho (3- and 5-) and para (not applicable in this case) positions. Consequently, the amino group in this compound is expected to reduce the reactivity of the iodo groups at the 3- and 5-positions towards SNAr.

However, the amino group's influence can be more complex. In some instances, an amino group can direct substitution to adjacent positions. rsc.org For example, in certain 2,5-dichloropyrimidines, a 4-amino substituent promotes SNAr at the C5 position. organic-chemistry.org The outcome of SNAr reactions on this compound will therefore be a balance between the activating effect of the pyridine nitrogen and the deactivating effect of the 4-amino group, as well as the inherent reactivity of the different halogens. The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to an intramolecular nucleophilic aromatic substitution. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For polyhalogenated compounds like this compound, the differential reactivity of the C-Br and C-I bonds allows for selective functionalization.

Suzuki-Miyaura and Sonogashira Coupling of this compound Derivatives.

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organohalides, is widely used in organic synthesis. nih.govresearchgate.net The general reactivity order for halogens in Suzuki coupling is I > Br > Cl. rsc.org This selectivity is primarily governed by the oxidative addition step, where the C-X bond is broken. nih.gov Therefore, in this compound, the C-I bonds at the 3- and 5-positions are expected to be significantly more reactive than the C-Br bond at the 2-position. This allows for selective coupling at the iodo-substituted positions. For example, 2-chloro-3,4-diiodopyridine (B176591) reacts sequentially at the C4, then C3, and finally the C2 position. rsc.org The presence of an amino group can also influence the reactivity in Suzuki couplings. Unprotected ortho-anilines can be challenging substrates, but successful methods have been developed. nih.gov

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, K₂CO₃ | 2-Amino-3-bromopyridine | Arylboronic acid | 2-Amino-3-arylpyridine | Good | researchgate.net |

| PdCl₂(dppf), K₂CO₃ | 2-Bromo-3-iodopyridine | Arylboronic acid | 2-Bromo-3-arylpyridine | - | rsc.org |

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important C-C bond-forming reaction. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reactivity of the halide follows the order I > Br > Cl. libretexts.org Thus, selective coupling at the 3- and 5-positions of this compound with various alkynes should be achievable. Studies on 2-amino-3-bromopyridines have shown that Sonogashira coupling proceeds efficiently to yield 2-amino-3-alkynylpyridines. researchgate.netscirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-bromopyridine | Terminal Alkyne | 2-Amino-3-alkynylpyridine | 72-96 | researchgate.netscirp.org |

| PdCl₂(PPh₃)₂ | 2-Amino-3-iodopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | - | nih.gov |

Stille and Heck Reactions of Halogenated Pyridines.

The Stille reaction couples organohalides with organotin compounds. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The reactivity of the halide in the Stille reaction generally follows the trend I > Br > Cl. wikipedia.org This selectivity allows for the preferential reaction at the more reactive C-I bonds of this compound.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is another valuable tool in organic synthesis. diva-portal.orgmdpi.com The mechanism is distinct from other cross-coupling reactions as it typically proceeds via an alkene insertion and β-hydride elimination pathway. libretexts.org The reactivity order of the halides is generally I > Br > Cl. mdpi.com This suggests that for this compound, Heck coupling would likely occur selectively at the 3- and 5-positions.

Reactions Involving the 4-Amino Group of this compound.

The 4-amino group on the this compound scaffold can undergo a variety of reactions typical of primary aromatic amines. These include diazotization, acylation, and alkylation.

Diazotization , the reaction of a primary aromatic amine with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid), would convert the 4-amino group into a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various functional groups at the 4-position.

Acylation of the 4-amino group with acyl chlorides or anhydrides would yield the corresponding amides. This transformation can be useful for protecting the amino group or for introducing further functionality.

Alkylation of the amino group can also be achieved, leading to secondary or tertiary amines.

It is important to note that the reactivity of the amino group can be influenced by the electronic effects of the halogen substituents on the pyridine ring. The electron-withdrawing nature of the halogens would decrease the basicity and nucleophilicity of the amino group.

Amine Functionalization and Derivatization

The primary amine at the C4 position of the pyridine ring is a key functional group that can be readily derivatized to introduce molecular diversity. While direct functionalization studies on this compound are not extensively documented, the reactivity can be inferred from established methods for polyhalogenated and functionalized pyridines.

General strategies for the amination of pyridine rings often rely on metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). However, the derivatization of an existing amine group follows different pathways. For instance, a straightforward process for aminating pyridines and diazines involves their conversion to phosphonium (B103445) salts followed by a reaction with sodium azide. nih.gov This method is noted for its precise regioselectivity, typically favoring the 4-position, and its distinct scope compared to methods that rely on pre-halogenated substrates. nih.gov

In the context of polyhalogenated pyridines, selective amination has been achieved using environmentally benign, base-promoted methods. An efficient system utilizing a sodium t-butoxide (NaOtBu) promoter in water has been developed for the amination of various polyhalogenated pyridines. acs.orgacs.org This approach has shown high efficiency and selectivity, tolerating functional groups such as chloro, bromo, methyl, and nitro groups on the pyridine ring. acs.org Mechanistic studies suggest a pathway involving the base-assisted dissociation of N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ, which then acts as the nucleophile. acs.org These methods highlight the potential for further functionalization at the nitrogen of the C4-amino group through various N-alkylation or N-acylation reactions, assuming the steric hindrance from the adjacent iodine atoms can be overcome.

The table below summarizes a representative method for the selective amination of polyhalogenated pyridines, which provides a basis for potential derivatization strategies.

| Substrate | Amino Source | Promoter | Solvent | Temperature | Selectivity/Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | DMF | NaOtBu | Water | 140 °C | Monosubstituted product in 77% yield | acs.org |

| 2,3,5,6-Tetrachloropyridine | DMF | NaOtBu | Water | 140 °C | Mono-aminated product in 78% yield | acs.org |

| 5-Bromo-2-iodopyridine | DMF | NaOtBu | Water | 140 °C | High efficiency and excellent selectivity | acs.org |

Weak Interactions Supported Networks involving 4-Aminopyridine (B3432731) Reactivity with Halogens and Interhalogens

The 4-aminopyridine scaffold is known to engage in the formation of extended three-dimensional networks supported by weak interactions, such as hydrogen and halogen bonds. Studies on the reactivity of 4-aminopyridine (4-AP) with various halogens and interhalogens provide fundamental insights into the non-covalent interactions that could be expected for its more complex derivatives like this compound.

The reaction of 4-AP with iodine monochloride (ICl) yields both a charge-transfer complex, [4-NH₂-C₅H₄N-ICl], and an ionic species, [(4-NH₂-C₅H₄N)₂-μ-I⁺][Cl⁻]. In contrast, the reaction with iodine monobromide (IBr) exclusively produces the ionic compound [(4-NH₂-C₅H₄N)₂-μ-I⁺][IBr₂⁻]. The reaction with iodine (I₂) also affords an ionic product featuring a trapped iodonium (B1229267) ion (I⁺) between two 4-AP rings through N···I⁺···N contacts. rsc.org These structures are stabilized in the solid state by extensive 3D networks of halogen and hydrogen bonds. acs.org

Interestingly, the reaction of 4-AP with bromine (Br₂) leads to a different outcome, resulting primarily in the protonation of the pyridine nitrogen to form [4-NH₂-C₅H₄N-H⁺][Br⁻], followed by a subsequent bromination-dimerization process. acs.orgrsc.org This demonstrates that the nature of the halogenating agent significantly influences the final product, balancing between charge-transfer complex formation, ionic salt formation, and protonation. nih.gov

For this compound, the fundamental N···I⁺···N and N-H···X (where X is a halogen or anion) interactions observed with 4-aminopyridine would likely persist. However, the presence of bromo and iodo substituents on the pyridine ring introduces additional sites for halogen bonding (C-I···X and C-Br···X). These substituents would significantly alter the electronic properties of the pyridine ring and could participate in building more intricate and robust supramolecular architectures.

Examination of Orthogonal Reactivity and Chemoselectivity

A key aspect of the synthetic utility of this compound lies in the potential for orthogonal reactivity—the selective functionalization of one halogen atom in the presence of others. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a well-established principle in cross-coupling chemistry, enabling chemoselective transformations.

Palladium-catalyzed cross-coupling reactions on bromo-chloro-iodopyridines have been shown to proceed chemoselectively. rsc.orgnih.gov For instance, the Heck coupling of bromo-chloro-iodopyridines can be followed by further cross-coupling reactions that selectively target the C-Br bond over the C-Cl bond. nih.gov

This selectivity is particularly pronounced in bromo-iodo aromatic systems. Nickel-catalyzed cross-electrophile coupling (XEC) reactions have been developed that exhibit excellent C-I selectivity, allowing for the coupling of various alkyl bromides with bromo(iodo)arenes at the iodo-position while leaving the bromo-position untouched. researchgate.net This methodology is tolerant of numerous functional groups and provides a powerful tool for the stepwise functionalization of polyhalogenated aromatics. researchgate.netresearchgate.net The choice of catalyst and ligands is crucial for controlling this selectivity. For example, in Suzuki-Miyaura couplings, the oxidative addition step is generally favored at the more electrophilic carbon when identical halogens are present, but for mixed halides, the reactivity order of the halogens is the dominant factor. rsc.orgnih.gov

The synthesis of 2-Bromo-4-iodopyridine and its subsequent selective Kumada coupling at the iodo-position further illustrates this principle. researchgate.net This intrinsic electronic bias can be harnessed for sequential, one-pot disubstitutions. researchgate.net The table below outlines conditions for achieving chemoselective cross-coupling reactions on polyhalogenated substrates, demonstrating the potential for the orthogonal functionalization of this compound.

| Substrate Type | Reaction Type | Catalyst/Conditions | Selective Position | Outcome | Reference |

|---|---|---|---|---|---|

| Bromo-chloro-pyridines | Pd-catalyzed cross-coupling | Various Pd catalysts | C-Br | Chemoselective coupling at bromine over chlorine | nih.gov |

| Bromo(iodo)arenes | Ni-catalyzed XEC with alkyl bromides | Ni catalyst with terpyridine ligand, Zn reduction | C-I | Excellent C(sp²)-I selectivity over C-Br | researchgate.net |

| 2-Bromo-4-iodopyridine | Kumada Coupling | Pd catalyst | C-I | Selective coupling at the 4-position (iodine) | researchgate.net |

| 3-Chloro-5-bromo-6-phenylpyridazine | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | C-Br | Reaction occurs at the C-Br bond (C5) | rsc.org |

Computational and Theoretical Studies on 2 Bromo 3,5 Diiodopyridin 4 Amine

Quantum Chemical Investigations of Electronic Structure and Molecular Topology

Quantum chemical calculations serve as a powerful tool to dissect the electronic landscape and the three-dimensional arrangement of atoms within 2-Bromo-3,5-diiodopyridin-4-amine.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational studies on polyhalogenated pyridines. These methods are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a static picture of the molecule's most stable conformation. For similar halogenated pyridine (B92270) systems, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), have been instrumental in accurately predicting their structural parameters. acs.org These calculations are not merely predictive; they offer a framework for understanding the influence of the heavy halogen substituents and the amino group on the pyridine ring's electronic structure. mdpi.comresearchgate.netmdpi.com

Table 1: Representative Calculated Geometrical Parameters for Halogenated Pyridines (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.85 - 1.90 | C-C-Br: 118 - 122 |

| C-I | 2.05 - 2.15 | C-C-I: 117 - 121 |

| C-N (ring) | 1.33 - 1.35 | C-N-C: 116 - 118 |

| C-N (amine) | 1.38 - 1.42 | H-N-H: 110 - 115 |

Note: This table is illustrative and based on general data for similar compounds. Specific values for this compound would require dedicated computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in chemical reactions. acs.orgugr.es

For aminopyridine derivatives, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is often distributed over the pyridine ring and any electron-withdrawing substituents. acs.org In the case of this compound, the presence of heavy halogens would likely influence the energy levels of these orbitals. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater potential for charge transfer within the molecule. ugr.es Computational studies on similar compounds have shown that the energy gap can be tuned by altering the substituents on the pyridine ring. acs.org

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 5.5 |

Note: This table is illustrative and based on general data for similar compounds. Specific values for this compound would require dedicated computational studies.

Understanding Intra- and Intermolecular Interactions in this compound

The solid-state architecture of this compound is governed by a complex network of non-covalent interactions, which dictate its crystal packing and macroscopic properties.

Halogen bonding is a significant directional interaction involving a halogen atom as an electrophilic species. In polyhalogenated compounds like this compound, the iodine and bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or the amino group. The strength of these interactions generally increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor. These interactions play a crucial role in the formation of supramolecular assemblies and can be a powerful tool in crystal engineering.

Mechanistic Insights via Computational Reaction Modeling

Computational modeling is instrumental in elucidating the complex reaction pathways of polyhalogenated pyridines. By simulating reactions, chemists can visualize transition states and calculate energy barriers, providing a detailed picture of how and why reactions occur at specific positions.

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halopyridines. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. While specific computational simulations for SNAr reactions on this compound are not extensively detailed in available literature, the behavior can be predicted based on established principles for related structures. researchgate.netresearchgate.net

The pyridine nitrogen atom is strongly electron-withdrawing, which reduces electron density in the aromatic ring and makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. acs.org In this molecule, the 4-position is occupied by an amino group. Therefore, substitution is anticipated at the halogenated carbons. The SNAr mechanism involves the initial attack of a nucleophile on one of the carbon atoms bearing a halogen, leading to the formation of a high-energy transition state on the path to the Meisenheimer intermediate.

Computational models of such transition states would show the nucleophile forming a new bond to the ring carbon, forcing the carbon to a temporary sp³-hybridized state. The regioselectivity of the reaction—whether the nucleophile attacks the C2-Br, C3-I, or C5-I position—is governed by both the stability of the resulting intermediate and the activation energy of the transition state. In mixed halide substrates, the outcome is often dictated by the leaving group's ability, which is directly related to the carbon-halogen bond strength. rsc.org Given the significantly weaker nature of carbon-iodine bonds compared to carbon-bromine bonds, simulations would be expected to show a lower activation energy barrier for nucleophilic attack at the iodine-bearing positions (C3 and C5) compared to the bromine-bearing position (C2).

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, and it serves as a direct measure of bond strength. libretexts.org In the context of SNAr and other substitution reactions like palladium-catalyzed cross-couplings, the BDE of the carbon-halogen bond is a critical predictor of reactivity. nih.govsemanticscholar.org The halide with the lowest BDE is typically the most reactive and the best leaving group.

Theoretical calculations consistently show that for carbon-halogen bonds, the BDE decreases down the group. doubtnut.com This trend is due to the increasing atomic size and the more diffuse orbitals of the larger halogens, which results in poorer orbital overlap with carbon and a longer, weaker bond.

| Bond | Typical BDE (kcal/mol) | Relative Strength |

|---|---|---|

| C-F | ~110 | Strongest |

| C-Cl | ~84 | Strong |

| C-Br | ~71 | Weaker |

| C-I | ~58 | Weakest |

Note: Values are approximate and can vary based on the specific molecular environment. Source for trend: doubtnut.com

For this compound, BDE calculations would confirm that the two C-I bonds are substantially weaker than the C-Br bond. nih.govdoubtnut.com This differential is the dominant factor controlling the regioselectivity of many substitution reactions. Computational studies on various halo-heterocycles have shown that C-Cl bonds are, on average, about 7.5 kcal/mol stronger than C-Br bonds, and the trend continues for C-I bonds being weaker still. nih.gov Therefore, any reaction where carbon-halogen bond cleavage is the rate-determining step will overwhelmingly favor substitution at the 3- or 5-position over the 2-position.

| Position | Halogen | Predicted Relative BDE | Predicted Reactivity in Substitution Reactions |

|---|---|---|---|

| C2 | Bromine | Highest | Least Reactive |

| C3 | Iodine | Lowest | Most Reactive |

| C5 | Iodine | Lowest | Most Reactive |

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps and charge distribution analyses are computational tools that visualize the electronic landscape of a molecule. The MEP illustrates the regions of a molecule that are electron-rich (negative potential, attractive to electrophiles) or electron-poor (positive potential, attractive to nucleophiles).

For this compound, a calculated MEP surface would reveal a complex interplay of electronic effects.

Negative Potential: Regions of strong negative electrostatic potential (typically colored red or yellow) would be concentrated around the highly electronegative pyridine nitrogen atom and, to a lesser extent, the lone pair of the exocyclic amino group. These sites represent the centers of basicity and nucleophilicity.

Positive Potential: Regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the amino group, making them potential hydrogen-bond donors.

Halogen Effects: The three halogen atoms (Br and I) exert a strong inductive electron-withdrawing effect, which generally increases the electrophilicity of the pyridine ring. stackexchange.com However, halogens also possess lone pairs, which can lead to areas of slightly negative potential on their periphery, a phenomenon known as the "sigma-hole." This positive region on the outermost portion of the halogen atom along the C-X bond axis allows for attractive, non-covalent interactions known as halogen bonds.

Charge distribution analysis (e.g., Mulliken or Natural Bond Orbital [NBO] population analysis) would quantify the partial charges on each atom. researchgate.net Such an analysis would likely show a significant negative partial charge on the pyridine nitrogen. The carbon atoms attached to the halogens (C2, C3, C5) would carry a partial positive charge, making them the primary electrophilic sites for nucleophilic attack. The amino group at C4 is an electron-donating group by resonance, which would tend to increase the electron density of the ring system, counteracting the inductive withdrawal of the halogens to some degree. This push-pull electronic configuration makes computational analysis essential for accurately predicting the molecule's reactivity profile. researchgate.net

Advanced Characterization of 2 Bromo 3,5 Diiodopyridin 4 Amine

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the intricate details of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-bromo-3,5-diiodopyridin-4-amine. While specific spectral data for this exact compound is not widely published, the expected shifts can be inferred from related structures and general principles of NMR spectroscopy.

In ¹H NMR spectroscopy, the proton attached to the pyridine (B92270) ring would exhibit a chemical shift influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating amino group. For comparison, in 4-hydroxy-3,5-diiodopyridine, the two protons at the 2 and 6 positions appear as a singlet at 8.27 ppm. rsc.org The amino group protons would appear as a broad singlet, with its chemical shift being solvent-dependent.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring will show distinct signals. The carbon atom bonded to the bromine will have a chemical shift characteristic of a carbon-bromine bond, while the carbons bonded to iodine will be further downfield. The carbon bearing the amino group will be shifted upfield due to the electron-donating nature of the nitrogen. For instance, the ¹³C NMR spectrum of 4-hydroxy-3,5-diiodopyridine shows signals at 170.52, 143.04, and 86.59 ppm. rsc.org

A detailed analysis of the ¹H and ¹³C NMR spectra would unequivocally confirm the substitution pattern of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Ring Normal Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the vibrational modes of the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. spectroscopyonline.com Aromatic primary amines often show two bands in this region. wpmucdn.com The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range. The pyridine ring vibrations would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). Specifically, C=C and C=N stretching vibrations within the ring are expected between 1400 and 1600 cm⁻¹. The C-Br stretching vibration is typically found in the 500-750 cm⁻¹ region, while the C-I stretching vibrations occur at even lower wavenumbers, generally between 485 and 610 cm⁻¹. docbrown.info For example, the IR spectrum of 4-hydroxy-3,5-diiodopyridine shows peaks at 3166, 2952, 1605, 1525, 1334, 1270, 1038, and 846 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric stretching vibrations of the pyridine ring would be prominent in the Raman spectrum. The C-I and C-Br bonds, being highly polarizable, are also expected to show strong Raman signals. A 2015 study of 2-amino-5-bromo-3-nitropyridine (B172296) utilized FT-Raman spectroscopy for its characterization. nih.gov

The combination of IR and Raman spectroscopy allows for a detailed analysis of the normal modes of the pyridine ring, which are influenced by the heavy halogen substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For this compound (C₅H₃BrI₂N), the expected monoisotopic mass can be calculated. The presence of bromine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I). This isotopic signature serves as a definitive confirmation of the presence of these halogens in the molecule. For instance, HRMS analysis of 4-hydroxy-3,5-diiodopyridine confirmed its molecular formula. rsc.org Similarly, various substituted pyridines have been characterized using ESI-HRMS. rsc.orgrsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

In substituted pyridines, two main types of electronic transitions are typically observed: π-π* and n-π* transitions. aip.orgresearchgate.net The π-π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. These are generally high-intensity absorptions. The n-π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital. These are typically of lower intensity. aip.org

The presence of an amino group (an auxochrome) and halogen atoms (which can act as auxochromes and also have electronic effects) on the pyridine ring will influence the position and intensity of these absorption bands. Electron-donating groups generally cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (shift to shorter wavelengths). cdnsciencepub.com The solvent can also affect the electronic transitions, particularly the n-π* transitions, due to interactions like hydrogen bonding. aip.org

Diffraction Methods for Solid-State Structure Elucidation

Diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the molecular and supramolecular structure of a crystalline solid. youtube.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation. mdpi.comaps.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis.

In a typical PXRD experiment, a powdered sample of the compound would be irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material, producing a unique diffraction pattern. This pattern, a plot of diffraction angle (2θ) versus intensity, serves as a fingerprint for the specific crystalline phase.

For this compound, PXRD would be instrumental in:

Confirming Crystalline Nature: The presence of sharp peaks in the diffractogram would confirm that the material is crystalline, as opposed to amorphous.

Phase Identification: The obtained diffraction pattern could be compared against crystallographic databases to identify the specific crystalline phase. ugr.esugr.es The Crystallography Open Database is a valuable resource for such comparisons.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. researchgate.net PXRD is a crucial tool in identifying and characterizing different polymorphs, which can have significant differences in their physical properties.

Purity Assessment: The presence of peaks corresponding to impurities would indicate a mixture of crystalline phases.

While a specific pattern for this compound is not published, related structures, such as those of other halogenated pyridines, have been characterized using single-crystal X-ray diffraction, a technique that provides the fundamental data from which a theoretical PXRD pattern can be calculated. researchgate.netnih.gov For instance, the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine (B1587239) has been determined, providing detailed information about its unit cell parameters and space group. ugr.es

Chromatographic and Separation Techniques for Purity and Analysis.

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in analytical chemistry. ijnrd.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture in a liquid mobile phase. For a compound like this compound, an HPLC method would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as aromatic compounds like this pyridine derivative are expected to absorb UV light. HPLC is particularly useful for assessing the purity of the compound and for quantifying it in the presence of related substances or degradation products. researchgate.net The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter for identification under specific chromatographic conditions.

Gas Chromatography (GC) is another powerful separation technique, but it is suitable for volatile and thermally stable compounds. nih.gov Given the likely high boiling point of this compound due to its high molecular weight and polar functional groups, direct GC analysis might be challenging. However, derivatization to a more volatile species could be a viable strategy. nih.gov GC offers high resolution and is often used for the analysis of halogenated compounds. epa.gov The choice of column (stationary phase) is critical for achieving good separation of isomers or related impurities. rsc.org

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Suitability for this compound |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis, Diode Array Detector (DAD) | Highly suitable for purity determination and quantification. |

| GC | Polysiloxane-based (e.g., DB-5, DB-624) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD) | Potentially suitable after derivatization to increase volatility. ECD or NPD would offer high sensitivity to the halogen and nitrogen atoms. epa.gov |

Hyphenated Techniques (GC-MS, LC-MS).

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS). ijnrd.orgnih.gov This coupling provides a wealth of structural information about the separated components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. nih.gov As the separated compounds elute from the GC column, they are ionized, and the resulting ions are analyzed by the mass spectrometer to produce a mass spectrum. This spectrum provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for structural elucidation and confirmation. researchgate.net While direct GC-MS of this compound may be difficult, analysis of more volatile derivatives or related, less complex halogenated pyridines by GC-MS has been demonstrated. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique in pharmaceutical and chemical analysis. ijnrd.orgresearchgate.net It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov For this compound, LC-MS would be the ideal technique for confirming its molecular weight and for identifying and characterizing any impurities or degradation products. thieme-connect.com The mass spectrometer can provide the exact mass of the molecule, which helps in confirming the elemental composition. nih.gov

| Hyphenated Technique | Separation Principle | Detection Principle | Information Obtained |

| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. epa.gov | Ionization of eluting compounds and separation of ions based on their mass-to-charge ratio. nih.gov | Retention time, molecular weight, and fragmentation pattern. researchgate.net |

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | Ionization of eluting compounds (e.g., Electrospray Ionization - ESI) and separation of ions based on their mass-to-charge ratio. nih.gov | Retention time, molecular weight, and structural information from fragmentation (MS/MS). nih.gov |

Elemental Composition Analysis.

Elemental analysis is a crucial step in the characterization of a new chemical compound to confirm its empirical formula. For this compound (C₅H₃BrClI₂N₂), this involves determining the percentage by weight of each element present (Carbon, Hydrogen, Bromine, Chlorine, Iodine, and Nitrogen).

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements.

Table of Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 14.15 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 0.71 |

| Bromine | Br | 79.904 | 1 | 79.904 | 18.83 |

| Iodine | I | 126.904 | 2 | 253.808 | 59.81 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.60 |

| Total | | | | 424.805 | 100.00 |

Experimentally, the elemental composition is often determined by combustion analysis for carbon, hydrogen, and nitrogen. In this method, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage of C, H, and N in the original sample.

The analysis of halogens (bromine and iodine) can be performed using various techniques, including ion chromatography after combustion and absorption, or through other specific analytical methods. High-resolution mass spectrometry can also provide highly accurate mass measurements that can be used to confirm the elemental formula. rsc.org The experimental results are then compared with the theoretical values to confirm the purity and identity of the compound. For instance, in the synthesis of related complex molecules, elemental analysis is routinely used to confirm the composition of intermediates and final products. nih.govthieme-connect.com

Supramolecular Chemistry and Materials Science Applications of 2 Bromo 3,5 Diiodopyridin 4 Amine Derivatives

Pyridine (B92270) Scaffolds in Supramolecular Assembly

Pyridine-based molecules are fundamental components in supramolecular chemistry and crystal engineering. The directional nature of the nitrogen lone pair and the aromatic π-system allows for a variety of predictable intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions serve as the "glue" that holds molecules together in a specific, predetermined arrangement, leading to the formation of complex and functional supramolecular assemblies.

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. In crystal engineering, these processes are harnessed to design and synthesize new solid-state materials with desired properties. For halogenated pyridine derivatives, halogen bonding is a key interaction driving self-assembly. A halogen bond (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atom of a pyridine ring.

The strength of these interactions typically follows the trend I > Br > Cl, making iodo-substituted pyridines particularly effective building blocks. rsc.org The presence of both iodine and bromine on a scaffold like 2-Bromo-3,5-diiodopyridin-4-amine offers multiple sites for directional halogen bonding. Research on related systems, such as phenylethynyl pyridine derivatives, demonstrates that N···I and N···Br interactions are dominant synthons that direct the formation of one-dimensional supramolecular chains. acs.orgacs.org These chains can then further organize into higher-dimensional networks through weaker interactions like π-π stacking and C-H···F contacts. acs.orgacs.org

The combination of different non-covalent interactions within the same system allows for the construction of complex networks with predictable connectivity. For example, studies have shown that hydrogen-bond-based synthons (like those involving carboxylic acids and amino-pyrimidines) can form a primary structural motif, while halogen bonds (such as I···N or Br···N) provide a supporting role, organizing these motifs into extended 1D and 2D architectures. nih.gov This hierarchical use of interactions is a cornerstone of modern crystal engineering. nih.gov

Table 1: Examples of Halogen Bond Parameters in Supramolecular Assemblies

| Donor Molecule | Acceptor Molecule | Interaction Type | Distance (Å) | Angle (C-X···N) (°) | Reference |

|---|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | Pyridyl-pyrimidine | C-I···N(py) | 2.941 | 170.7 | nih.gov |

| 4-Iodobenzoic acid | Pyridyl-pyrimidine | C-I···N(py) | 3.004 | 178.0 | nih.gov |

This table presents representative data from studies on related halogen-bonded systems to illustrate typical interaction geometries.

The principles of self-assembly are directly applied to the design of molecular solids, particularly co-crystals. Co-crystals are crystalline structures composed of two or more different neutral molecules held together in a stoichiometric ratio by non-covalent interactions. csmres.co.uknih.gov The formation of co-crystals can significantly alter the physicochemical properties of a substance, such as solubility and stability, which is of great interest in the pharmaceutical and materials industries. csmres.co.ukresearchgate.net

For pyridine derivatives, a common and robust strategy for forming co-crystals is through the hydrogen-bonded carboxylic acid-pyridine supramolecular synthon. researchgate.net However, the presence of halogen atoms introduces the possibility of competition or cooperation between hydrogen and halogen bonding. The deliberate combination of these interactions provides a powerful tool for creating complex solid-state networks. nih.gov For instance, a molecule like this compound could form co-crystals with dicarboxylic acids, where the primary assembly is driven by O-H···N hydrogen bonds to the pyridine nitrogen, while the iodine and bromine atoms direct the packing of these assemblies through I···O or Br···O halogen bonds.

The prediction of whether a co-crystal or a salt will form is often guided by the ΔpKa rule, which considers the difference in acidity between the interacting components. csmres.co.uknih.gov A ΔpKa < 0 generally favors co-crystal formation, while a ΔpKa > 3 tends to result in salt formation due to proton transfer. csmres.co.uk This principle allows for the rational design of new molecular solids by carefully selecting the components.

Role of this compound in Functional Materials

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. The interplay between its electron-donating amino group and electron-withdrawing halogen substituents, along with its capacity for metal coordination and participation in supramolecular polymerization, opens avenues for applications in coordination chemistry, optoelectronics, and polymer science.

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is widely exploited to construct metal-organic frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked by organic ligands. nih.govrsc.org MOFs are known for their high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com

Ligands incorporating pyridine moieties are frequently used in MOF synthesis. Studies have shown that dimeric ligands featuring pyridine groups can successfully form isoreticular MOFs (oligoIRMOFs), where the pyridine acts as a functional tether within the framework's pores. nih.gov The introduction of halogen atoms onto the pyridine ligand can further enhance the functionality of the resulting MOF. For example, the presence of uncoordinated nitrogen atoms and π-electron-rich moieties in MOFs has been shown to improve the adsorption of iodine, a property relevant to nuclear waste remediation. rsc.orgmdpi.com A polyhalogenated ligand like this compound could therefore be used to create MOFs with a high affinity for iodine capture, both through the porous structure and specific charge-transfer interactions with the halogenated framework. mdpi.com

Beyond MOFs, dihalopyridine derivatives can form discrete metal complexes. For example, 2-amino-3,5-dihalopyridinium cations have been used to synthesize tetrahalocuprate(II) compounds, which exhibit interesting magnetic properties arising from antiferromagnetic interactions. rsc.org

Table 2: Examples of Metal-Organic Frameworks with Pyridine-Based Ligands

| Framework Name | Metal Ion | Ligand Type | Key Feature/Application | Reference |

|---|---|---|---|---|

| oligoIRMOF | Zn(II) | Dimeric linker with pyridine tether | Porous material, IRMOF-1 analog | nih.gov |

| SM-1 | Mn(II) | Amine- and imine-functionalized | Iodine capture in solution | mdpi.com |

This table provides examples of MOFs constructed using pyridine-containing ligands, illustrating their versatility in creating functional coordination materials.

π-conjugated functional materials are of immense interest for use in optoelectronic devices like flexible displays and organic solar cells due to their processability and tunable electronic properties. taylorfrancis.com Pyridine is an essential building block for fluorescent compounds, and its properties can be modulated by introducing electron-donating (like an amino group) or electron-withdrawing (like halogen atoms) substituents. nih.gov This "donor-acceptor" (D-A) architecture can enhance properties like internal charge transfer (ICT), which is crucial for luminescence.

Molecules based on a secondary aminopyridine core, which have an acceptor-donor-acceptor (A-D-A) structure, have been shown to exhibit aggregation-induced emission enhancement (AIEE). nih.gov This phenomenon, where fluorescence is enhanced in the aggregated state, is highly desirable for applications in sensors and bio-imaging. The structure of this compound, with its electron-donating amino group and multiple electron-withdrawing halogens on a π-conjugated pyridine ring, fits this D-A design principle and suggests potential for novel luminescent properties.

Furthermore, the ordered arrangement of molecules in the solid state is critical for optical applications. Crystal engineering has been used to design metal-free crystals with exceptionally high birefringence by combining different pyridine derivatives. rsc.org The synergistic effects between cationic and anionic pyridine components can lead to optimized molecular arrangements that significantly enhance birefringence, a property essential for controlling polarized light in optical devices. rsc.org

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, directional non-covalent interactions. Halogen bonding has emerged as an effective tool for assembling such polymers. rsc.org Linear supramolecular polymers have been developed using N-containing macrocycles linked together by diiodo-compounds, relying on N···I halogen bonds. The strength of these interactions, which depends on the halogen atom (I > Br > Cl), dictates the degree of polymerization and the stability of the resulting material. rsc.org A molecule like this compound, with its multiple halogen bond donor and acceptor sites, could potentially act as a monomer for the self-assembly of novel supramolecular polymers or composite materials.

The incorporation of functional pyridine derivatives into traditional polymer backbones or as components in composite materials is another area of interest. As discussed previously, MOFs can be considered highly ordered, crystalline composite materials. The design of MOFs using functionalized ligands like halogenated pyridines allows for the creation of composites with tailored properties, such as enhanced affinity for specific guest molecules. mdpi.com The ability to functionalize ligands prior to MOF assembly provides a powerful route to advanced composite materials with precise control over their chemical and physical characteristics.

Conclusion and Future Research Directions for 2 Bromo 3,5 Diiodopyridin 4 Amine

Summary of Current Research Landscape

2-Bromo-3,5-diiodopyridin-4-amine is a highly functionalized heterocyclic compound that has garnered interest as a versatile building block in various areas of chemical synthesis. Its structure, featuring a pyridine (B92270) core substituted with a bromine atom, two iodine atoms, and an amine group, offers multiple reactive sites for further chemical transformations.

Current research has primarily focused on its utility in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The differential reactivity of the halogen atoms (iodine being more reactive than bromine in certain cross-coupling reactions) allows for selective functionalization. This has been exploited in the preparation of substituted pyridines, which are key components in many biologically active compounds. For instance, related di- and tri-substituted pyridines are precursors in the synthesis of kinase inhibitors and other potential therapeutic agents. The amino group provides a handle for further derivatization, including N-alkylation, acylation, and participation in the formation of various heterocyclic systems.

Unexplored Reactivity and Synthetic Frontiers

Despite its utility, the full reactive potential of this compound remains largely unexplored. Future research could delve into several exciting areas:

Selective Cross-Coupling Reactions: While the differential reactivity of C-I and C-Br bonds is known, a systematic investigation into a broader range of modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) under various catalytic systems is warranted. rsc.orgresearchgate.net This would provide a more comprehensive roadmap for regioselective synthesis, enabling the programmed introduction of different substituents at the 2, 3, and 5 positions.

"Halogen Dance" Reactions: The potential for halogen dance reactions on this polysubstituted pyridine has not been thoroughly investigated. researchgate.net Subjecting the compound to strong bases could induce migration of the halogen atoms, leading to novel isomers that are otherwise difficult to access.

Reactivity of the Amino Group: Beyond simple derivatization, the influence of the amino group on the reactivity of the pyridine ring and the halogen substituents needs more detailed study. Its directing effects in electrophilic aromatic substitution and its potential to participate in intramolecular cyclization reactions could lead to new synthetic methodologies.

Synthesis of Novel Heterocyclic Systems: The compound is an ideal starting material for the construction of fused heterocyclic systems. Reactions targeting the amino group and an adjacent halogen could lead to the formation of various bicyclic and tricyclic scaffolds with potential biological activity.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict and understand the behavior of this compound. Future research should leverage these methods to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions, predicting the most likely products and optimizing reaction conditions. This can guide synthetic efforts, saving time and resources.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of complex transformations, such as the halogen dance or regioselective cross-coupling reactions.

Design Novel Molecules: Molecular modeling can be used to design new derivatives of this compound with specific electronic and steric properties for applications in materials science or as ligands for catalysis. For instance, modeling can predict the binding affinities of its derivatives to biological targets like kinases.

Innovations in Supramolecular Architectures and Functional Materials

The presence of multiple halogen atoms and a hydrogen-bond-donating amino group makes this compound an excellent candidate for the construction of novel supramolecular assemblies.

Halogen Bonding: The iodine and bromine atoms can act as halogen bond donors, interacting with Lewis bases to form well-defined supramolecular structures. acs.orgresearchgate.net The competition and cooperativity between hydrogen bonding (from the amino group) and halogen bonding could lead to the formation of complex and functional architectures. acs.org

Crystal Engineering: By co-crystallizing this compound with other molecules, it may be possible to engineer crystalline materials with desired properties, such as specific packing arrangements or porosities.

Functional Materials: The incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting electronic, optical, or catalytic properties. The heavy halogen atoms could impart useful properties such as high refractive index or luminescence.

Sustainable and Green Chemistry Approaches in Research and Development

Future research on this compound should prioritize the principles of green chemistry.

Greener Synthetic Routes: Developing more environmentally friendly methods for the synthesis of the parent compound and its derivatives is crucial. This could involve the use of less toxic reagents, alternative solvents, and more energy-efficient reaction conditions, such as microwave-assisted synthesis or flow chemistry. For example, exploring alternatives to traditional brominating agents by using sources that generate bromine in situ can be a safer approach. sunankalijaga.org

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric amounts is a cornerstone of green chemistry. Research should focus on developing highly efficient catalytic systems for the functionalization of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3,5-diiodopyridin-4-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation of a pyridine precursor. A plausible route starts with 4-aminopyridine, where bromination at the 2-position is achieved using bromine in fuming sulfuric acid at 0°C, followed by iodination at the 3- and 5-positions with iodine monochloride (ICl) under controlled temperatures (40–60°C). Key steps include:

- Regioselective bromination : Maintain low temperatures (0–5°C) to minimize side reactions .

- Double iodination : Use excess ICl and extended reaction times (12–24 hours) to ensure complete substitution.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- NMR : H NMR shows a singlet for the NH group (δ 5.2–5.5 ppm) and absence of aromatic protons due to halogen substitution. C NMR reveals deshielded carbons adjacent to iodine (C3 and C5: δ 105–110 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 423.72 (CHBrIN).

- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves halogen positions and bond angles, critical for structural validation .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing halogens (Br, I) activate the pyridine ring for nucleophilic aromatic substitution (SNAr). Bromine at the 2-position acts as a superior leaving group compared to iodine, enabling selective Suzuki-Miyaura couplings with arylboronic acids. Key parameters:

- Catalyst system : Pd(PPh)/KCO in toluene/water (3:1) at 80°C .

- Kinetic control : Shorter reaction times (2–4 hours) prevent dehalogenation at the 3,5-iodo positions .

Advanced Research Questions

Q. What strategies address conflicting crystallographic and NMR data when determining the substitution pattern in polyhalogenated pyridines like this compound?

- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data often arise from dynamic effects or twinning. Resolve via:

- Variable-temperature NMR : Identify rotational barriers or conformational changes affecting signal splitting.

- High-resolution crystallography : Use SHELXL-2018 to refine anisotropic displacement parameters and detect disorder .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. How can researchers control regioselectivity during successive halogenation steps in the synthesis of this compound?

- Methodological Answer : Regioselectivity is governed by directing groups and reaction kinetics. For the 2-bromo intermediate:

- Acid-mediated bromination : HSO protonates the pyridine nitrogen, directing Br to the 2-position. Subsequent iodination at 3,5-positions occurs via electrophilic aromatic substitution (EAS) with ICl, where steric hindrance from the NH group favors para/ortho substitution .

- Competitive experiments : Use I NMR to monitor iodination rates and optimize stoichiometry .

Q. What mechanistic insights explain the divergent reactivity between bromine and iodine substituents in nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br) makes iodine a better leaving group under radical or ionic conditions. However, in SNAr:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.